2-Naphthalenesulfonic acid, 7-(acetylamino)-4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-
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Overview
Description
2-Naphthalenesulfonic acid, 7-(acetylamino)-4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)- is an organic compound that belongs to the class of naphthalenesulfonic acids. This compound is characterized by its complex structure, which includes a naphthalene ring, sulfonic acid groups, and azo linkages. It is commonly used in various industrial applications, particularly in the production of dyes and pigments due to its vibrant color properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 7-(acetylamino)-4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)- typically involves multiple steps:
Diazotization: The process begins with the diazotization of an aromatic amine, such as 4-aminophenylsulfonylethyl hydrogen sulfate, in the presence of sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 7-amino-4-hydroxy-2-naphthalenesulfonic acid under alkaline conditions to form the azo compound.
Acetylation: The resulting azo compound is acetylated using acetic anhydride to introduce the acetylamino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is typically isolated by filtration, washed, and dried to obtain a solid, dark red-brownish powder .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenesulfonic acid, 7-(acetylamino)-4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo linkage, resulting in the formation of amines.
Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted naphthalenesulfonic acid derivatives.
Scientific Research Applications
2-Naphthalenesulfonic acid, 7-(acetylamino)-4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in staining techniques for microscopy due to its vibrant color properties.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.
Mechanism of Action
The mechanism of action of 2-Naphthalenesulfonic acid, 7-(acetylamino)-4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)- involves its interaction with molecular targets through its functional groups. The sulfonic acid groups enhance its solubility in water, while the azo linkage allows it to participate in electron transfer reactions. The compound can bind to proteins and nucleic acids, making it useful in biological staining and diagnostic applications .
Comparison with Similar Compounds
Similar Compounds
7-amino-4-hydroxy-2-naphthalenesulfonic acid: Similar structure but lacks the acetylamino and azo groups.
2-Naphthalenesulfonic acid: Basic structure without additional functional groups.
4-aminophenylsulfonylethyl hydrogen sulfate: Precursor used in the synthesis of the target compound.
Uniqueness
2-Naphthalenesulfonic acid, 7-(acetylamino)-4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)- is unique due to its combination of functional groups, which impart specific chemical and physical properties. The presence of the azo linkage and sulfonic acid groups makes it highly suitable for use in dye and pigment production, while the acetylamino group enhances its stability and reactivity.
Properties
CAS No. |
68189-39-9 |
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Molecular Formula |
C20H19N3O11S3 |
Molecular Weight |
573.6 g/mol |
IUPAC Name |
7-acetamido-4-hydroxy-3-[[4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C20H19N3O11S3/c1-12(24)21-15-4-7-17-13(10-15)11-18(36(28,29)30)19(20(17)25)23-22-14-2-5-16(6-3-14)35(26,27)9-8-34-37(31,32)33/h2-7,10-11,25H,8-9H2,1H3,(H,21,24)(H,28,29,30)(H,31,32,33) |
InChI Key |
WUUGKDUMIQMLDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=CC=C(C=C3)S(=O)(=O)CCOS(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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